molecular formula C7H8BrN B1282386 3-Bromo-4-ethylpyridine CAS No. 38749-76-7

3-Bromo-4-ethylpyridine

Cat. No.: B1282386
CAS No.: 38749-76-7
M. Wt: 186.05 g/mol
InChI Key: BJZMHNBXROHGCM-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridines in Heterocyclic Chemistry

Halogenated pyridines are a pivotal class of compounds in organic synthesis, serving as versatile starting materials for a wide array of chemical transformations. eurekalert.org The introduction of a halogen atom onto the pyridine (B92270) ring significantly influences its electronic properties and reactivity, making these compounds valuable precursors for creating more complex molecules. eurekalert.orgcymitquimica.com They are particularly important in nucleophilic substitution reactions, where the halogen acts as a leaving group, and in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. eurekalert.orgchemimpex.com

The regioselective halogenation of the pyridine ring is a critical aspect of their synthesis. chemrxiv.org Direct electrophilic halogenation of pyridine is often challenging due to the electron-deficient nature of the ring and requires harsh reaction conditions. chemrxiv.orgiust.ac.ir Consequently, a variety of synthetic strategies have been developed to achieve selective halogenation at different positions of the pyridine nucleus. chemrxiv.orgmountainscholar.org The ability to introduce halogens at specific positions allows for precise control over the subsequent synthetic modifications, enabling the construction of highly substituted and functionally diverse pyridine derivatives. eurekalert.orgmountainscholar.org

Overview of 3-Bromo-4-ethylpyridine's Position in Contemporary Organic Synthesis

Among the vast family of halogenated pyridines, this compound has emerged as a significant building block in modern organic synthesis. Its structure, featuring a bromine atom at the 3-position and an ethyl group at the 4-position, provides a unique combination of steric and electronic properties that influence its reactivity. chemimpex.com This specific substitution pattern makes it a valuable intermediate for the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comsincerechemical.com

The presence of the bromine atom at the 3-position allows for a range of synthetic transformations. It can participate in nucleophilic substitution reactions and is a key substrate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. chemimpex.com The ethyl group at the 4-position can also influence the reactivity and physical properties of the molecule and its derivatives. The strategic placement of these two functional groups makes this compound a versatile tool for chemists to introduce specific structural motifs into larger, more complex molecules. chemimpex.com

Historical Context of Substituted Pyridine Synthesis and Reactivity Paradigms

The synthesis of substituted pyridines has a rich history, with several named reactions forming the foundation of modern synthetic strategies. One of the earliest and most well-known methods is the Hantzsch pyridine synthesis, first described in 1881 by Arthur Rudolf Hantzsch. wikipedia.org This method typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt. wikipedia.org Another historically significant method is the Chichibabin pyridine synthesis, reported in 1924, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org

Over the years, numerous other methods have been developed to synthesize substituted pyridines, reflecting the ongoing importance of this class of compounds. researchgate.netchemistryviews.org These include cycloaddition reactions and various condensation strategies. researchgate.net The understanding of pyridine reactivity has also evolved. Early studies established the basicity of the pyridine nitrogen and the general resistance of the ring to electrophilic substitution compared to benzene (B151609). globalresearchonline.netiust.ac.ir The development of more sophisticated synthetic methods, including transition metal-catalyzed reactions, has significantly expanded the toolkit for functionalizing the pyridine ring, allowing for the synthesis of a vast array of complex and highly substituted derivatives. chemistryviews.org

Physicochemical Properties of this compound

PropertyValue
CAS Number 38749-76-7 chemimpex.combuyersguidechem.comchemicalbook.com
Molecular Formula C7H8BrN chemimpex.combuyersguidechem.comchemicalbook.com
Molecular Weight 186.05 g/mol chemimpex.combuyersguidechem.com
Appearance Yellow to light brown liquid chemimpex.com
Boiling Point 216.7 °C at 760 mmHg buyersguidechem.com
Density 1.413 g/cm³ buyersguidechem.com
Flash Point 84.8 °C buyersguidechem.com

Research Applications of this compound

Area of ResearchApplication
Pharmaceutical Synthesis Intermediate in the development of novel drugs, particularly those with antimicrobial and anti-inflammatory properties. chemimpex.com
Agrochemical Development Building block for the synthesis of herbicides and pesticides. chemimpex.com
Material Science Utilized in the creation of new materials and polymers. chemimpex.com
Biochemical Research Employed in studies exploring enzyme interactions and metabolic pathways. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZMHNBXROHGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523432
Record name 3-Bromo-4-ethylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38749-76-7
Record name 3-Bromo-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-ethylpyridine
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Synthetic Methodologies for 3 Bromo 4 Ethylpyridine and Analogues

Established Synthetic Routes to 3-Bromo-4-ethylpyridine Precursors

The preparation of this compound can be approached through two primary strategies: manipulation of a pre-functionalized pyridine (B92270) ring or direct halogenation of the 4-ethylpyridine (B106801) core.

A common and effective method for introducing a bromine atom at the 3-position of a pyridine ring is through a Sandmeyer-type reaction, starting from an amino-substituted precursor. For the analogous compound, 3-bromo-4-methylpyridine (B15001), this process begins with the synthesis of 3-amino-4-methylpyridine (B17607). One route involves the hydrogenation reduction of 4-methyl-3-nitropyridine (B1297851) using a catalyst in methanol. google.com

The subsequent conversion of the amino group to a bromine atom is a well-established procedure. The aminopyridine is treated with an acid, such as hydrobromic acid (HBr), followed by the addition of bromine and an aqueous solution of sodium nitrite (B80452) at low temperatures (typically -10°C to 0°C). google.com This in situ generation of the diazonium salt, which is then displaced by bromide, affords the desired bromopyridine. A high molar yield of 95% has been reported for the conversion of 3-amino-4-methylpyridine to 3-bromo-4-methylpyridine using this diazotization-bromination sequence. google.comchemicalbook.com

Table 1: Synthesis of 3-Bromo-4-methylpyridine via Diazotization

Starting MaterialReagentsKey ConditionsProductReported YieldReference
3-Amino-4-methylpyridine1. HBr, Bromine 2. Sodium Nitrite (aq) 3. Sodium Hydroxide-5°C to 20°C3-Bromo-4-methylpyridine95% google.comchemicalbook.com

Direct halogenation of the pyridine ring offers a more direct, though sometimes less regioselective, route. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as bromination, more challenging than for benzene (B151609) derivatives. However, specific methods have been developed to achieve this transformation.

For the synthesis of the analogous 3-bromo-4-methylpyridine, a procedure involving the direct bromination of 4-methylpyridine (B42270) has been described. This method employs a Lewis acid catalyst, aluminum chloride (AlCl₃), in the presence of potassium bromide. The reaction is conducted by heating 4-methylpyridine with bromine at elevated temperatures (120°C) for an extended period. chemicalbook.com Following workup and purification by column chromatography, this approach yields the desired product. chemicalbook.com This method is applicable to 4-ethylpyridine, providing a direct route to the target compound.

Table 2: Direct Bromination of 4-Methylpyridine

Starting MaterialReagentsKey ConditionsProductReported YieldReference
4-MethylpyridineBromine, AlCl₃, Potassium Bromide120°C, 26 hours3-Bromo-4-methylpyridine57% chemicalbook.com

Advanced Cross-Coupling Strategies for this compound Functionalization

The presence of the bromine atom at the 3-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of a diverse array of more complex molecules. innospk.com

Palladium catalysis is at the forefront of modern organic synthesis, with reactions like the Suzuki-Miyaura and Negishi couplings being routinely employed for their reliability and functional group tolerance. wikipedia.orgwikipedia.org

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide. wikipedia.org It is widely used for creating biaryl structures. The reactivity of halopyridines in Suzuki couplings is well-documented, with bromopyridines being effective substrates. Studies on 3-halopyridines have shown that they readily couple with partners like phenylboronic acid. mdpi.com

Typical conditions involve a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), a base (e.g., potassium carbonate, K₂CO₃), and a suitable ligand, often a phosphine (B1218219) or an N-heterocyclic carbene (NHC). mdpi.comnrochemistry.com The reaction can be performed in various solvent systems, including mixtures of organic solvents like DMF with water, sometimes enhanced by microwave irradiation to reduce reaction times. mdpi.com For 3-bromopyridine (B30812), coupling with phenylboronic acid using a Pd(OAc)₂ catalyst and K₂CO₃ base in a DMF/water mixture at 120°C under microwave conditions has been shown to be effective. mdpi.com The yields for bromopyridines are generally higher than for their chloro-analogue counterparts under similar conditions. mdpi.com

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromopyridine

SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsReference
3-BromopyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium Salt LigandK₂CO₃DMF / H₂O120°C, Microwave mdpi.com

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the higher reactivity of organozinc reagents compared to organoboron compounds, which can lead to faster reaction times. wikipedia.org However, these reagents are also more sensitive to air and moisture. wikipedia.org

This methodology is highly effective for coupling with heteroaryl bromides. The preparation of the required organozinc reagents, such as 3-pyridylzinc bromide, can be achieved by the direct insertion of activated zinc into the corresponding bromopyridine. nih.gov Subsequent palladium-catalyzed coupling with various electrophiles, including aryl iodides, proceeds efficiently at room temperature. nih.gov Recent advancements have demonstrated that Negishi couplings of (hetero)aryl bromides can be performed under aerobic conditions in environmentally benign solvents like water or deep eutectic solvents, broadening the reaction's applicability and scalability. nih.gov The reaction tolerates a wide range of functional groups and can be used to form both C(sp²)-C(sp²) and C(sp³)-C(sp²) bonds. wikipedia.orgnih.gov

Table 4: General Conditions for Negishi Coupling of Pyridyl Halides

Substrate TypeCoupling PartnerCatalystKey FeaturesReference
(Hetero)Aryl BromideOrganozinc CompoundPalladium ComplexHigh reactivity, formation of C-C bonds with sp², and sp³ carbons. wikipedia.org wikipedia.orgorganic-chemistry.org
3-Pyridylzinc BromideAryl IodidePd(0) CatalystReaction proceeds at room temperature in THF. nih.gov nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly effective for linking amines with aryl halides, such as this compound. wikipedia.orgacsgcipr.org The reaction's utility arises from its ability to overcome the limitations of traditional methods, which often struggle with the low reactivity of aryl halides in nucleophilic substitution reactions. wikipedia.orgacsgcipr.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Key components and conditions for the Buchwald-Hartwig amination of bromopyridines are summarized below:

Catalysts : Palladium precursors like tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] or palladium(II) acetate [Pd(OAc)₂] are commonly used. libretexts.orgchemspider.com

Ligands : Electron-rich and sterically hindered phosphine ligands are crucial for catalyst activity and stability. acsgcipr.org Bidentate ligands such as (±)-BINAP and DPPF were early developments that improved reaction rates and yields. wikipedia.orgchemspider.com More advanced, sterically hindered monophosphine ligands like XPhos and t-BuXPhos have further expanded the reaction's scope. nih.gov

Bases : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOBut) is a common choice, though other bases like lithium tert-butoxide (t-BuOLi) and cesium carbonate (Cs₂CO₃) are also effective depending on the specific substrates. chemspider.comnih.govresearchgate.net

Solvents : Anhydrous, non-polar aprotic solvents such as toluene, xylene, or dioxane are typically employed. acsgcipr.orglibretexts.orgchemspider.com

A representative example is the amination of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane, which proceeds in good yield using a Pd₂(dba)₃/BINAP catalyst system with NaOBut as the base in toluene. chemspider.com

ComponentExamplesRole in ReactionSource(s)
Palladium Precursor [Pd₂(dba)₃], Pd(OAc)₂The active catalyst for the cross-coupling cycle. libretexts.orgchemspider.com
Ligand (±)-BINAP, XPhos, t-BuXPhos, TrixiePhosStabilizes the palladium center and facilitates oxidative addition and reductive elimination. chemspider.comnih.gov
Base NaOBut, t-BuOLi, Cs₂CO₃, K₂CO₃Deprotonates the amine, enabling it to bind to the palladium complex. chemspider.comnih.gov
Solvent Toluene, Diethyl Ether, DioxaneProvides a medium for the reaction; typically anhydrous and non-polar. libretexts.orgchemspider.com

Transition-Metal-Free Coupling Approaches

While transition-metal-catalyzed reactions are powerful, the development of transition-metal-free alternatives is a significant goal in chemical synthesis to reduce costs and eliminate metal contamination in products. acs.orgfiu.edu These approaches often rely on different activation mechanisms, such as single electron transfer (SET) processes, to facilitate the coupling of aryl halides with nucleophiles. acs.org

One notable strategy involves photo-energy to promote the coupling of aryl electrophiles. acs.org However, this method has shown to be most effective for aryl triflates, whereas aryl iodides and bromides are often not competent coupling partners under these specific light-induced, metal-free conditions. acs.org

Another significant area is the development of C-N cross-coupling reactions that avoid transition metals entirely. nih.gov Recent advancements have shown that a multifunctional reagent can enable the coupling of phenols and primary amines without a metal catalyst, pre-activation of the electrophile, or the need for an inert atmosphere. nih.gov While this specific protocol is for phenols, it highlights the ongoing innovation in the field. For aryl halides like this compound, metal-free coupling often relies on mechanisms like the SᵣN1 reaction or promotion by simple salts. acs.orgfiu.edu For instance, LiCl has been shown to promote the cross-coupling of aryl halides with arylstannanes in the absence of a transition metal catalyst, providing a pathway to biaryl compounds. fiu.edu

Regioselective Synthesis of this compound Derivatives

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-BuLi, LDA), positioning it to deprotonate the adjacent ortho C-H bond. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can be trapped with various electrophiles, installing a new substituent with high regioselectivity. clockss.org

In pyridine derivatives, the ring nitrogen itself is a powerful directing group, typically guiding metalation to the C2 position. nih.gov However, the presence of other substituents and the choice of base can alter this selectivity. For a substrate like this compound, several factors influence the site of deprotonation:

Pyridine Nitrogen : Directs to C2 (unsubstituted) and C6.

Bromo Group (at C3) : Can direct to C2 and C4.

Ethyl Group (at C4) : A weak activating group.

The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can prevent nucleophilic addition to the pyridine ring and allow for controlled deprotonation at low temperatures. clockss.org Studies on the lithiation of 3-bromopyridine have shown that LDA can selectively deprotonate the C4 position. researchgate.net This suggests a viable route for functionalizing this compound at the C2 position, as the C4 position is already substituted. The bromine atom at C3 would direct the lithiation to the C2 position, leading to a 2-lithio-3-bromo-4-ethylpyridine intermediate, which could then react with an electrophile.

Directing Group (on Pyridine)Position of MetalationCommentsSource(s)
Ring NitrogenC2 / C6Intrinsic directing ability of the heterocycle. nih.gov
Amide (e.g., -CONEt₂)ortho to the amideA powerful and widely used DMG. organic-chemistry.orgharvard.edu
Halogen (e.g., -Br, -Cl)ortho to the halogenCan serve as a DMG, often leading to lithiation at the more acidic adjacent position. researchgate.net
Methoxy (-OMe)ortho to the methoxyA classic directing group in aromatic systems. wikipedia.org

Ring Transformation Reactions

Ring transformation reactions offer an alternative "scrap and build" approach to synthesizing complex heterocyclic structures like substituted pyridines. nih.gov These methods involve converting one heterocyclic system into another, or constructing the ring from acyclic precursors. nih.govbaranlab.org This can be a powerful way to access substitution patterns that are difficult to achieve through direct functionalization.

Common strategies for pyridine ring synthesis include:

[2+2+2] Cycloadditions : Metal-catalyzed cycloaddition of alkynes and nitriles is a convergent and atom-efficient method to construct the pyridine ring. acsgcipr.org By carefully selecting the substituted alkyne and nitrile components, a wide variety of pyridine derivatives can be synthesized. acsgcipr.org

Condensation of 1,5-Dicarbonyls : The condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or a surrogate like hydroxylamine (B1172632) is a classical approach to pyridine synthesis. baranlab.org

Transformation from Other Heterocycles : More advanced methods involve the transformation of other rings. For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and an ammonia source in a three-component ring transformation to yield nitropyridines. nih.gov Similarly, pyrimidines have been shown to undergo novel ring transformations to produce 2,6-dihydroxypyridines. acs.org These methods highlight the possibility of constructing the core pyridine ring with the desired substituents already in place or in a form that can be easily modified.

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including pyridine derivatives, to minimize environmental impact. ijarsct.co.innih.gov This involves developing protocols that use less hazardous substances, reduce waste, and improve energy efficiency. nih.govresearchgate.net

Eco-Friendly Solvents and Reagents

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. ijarsct.co.in Many traditional reactions for pyridine synthesis rely on solvents like benzene, toluene, or chlorinated hydrocarbons. acsgcipr.orgijarsct.co.in Green approaches seek to replace these with safer options or eliminate them entirely.

Key sustainable strategies include:

Use of Benign Solvents : Water, ethanol, and ionic liquids are explored as replacements for traditional organic solvents due to their lower toxicity and environmental persistence. ijarsct.co.in

Solvent-Free Reactions : Performing reactions without a solvent (solid-state or neat conditions) can significantly reduce waste and simplify purification. ijarsct.co.inrsc.org One study demonstrated a HOTf-catalyzed, solvent-free synthesis of pyridine derivatives from ketones and amines. rsc.org

Alternative Energy Sources : Microwave-assisted synthesis and sonochemistry (ultrasound) can enhance reaction rates, often leading to shorter reaction times, lower energy consumption, and improved yields compared to conventional heating. ijarsct.co.innih.gov

Atom Economy : Designing reactions that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. Ring-forming reactions like [2+2+2] cycloadditions are often highly atom-economical. acsgcipr.org

Green ApproachDescriptionPotential AdvantageSource(s)
Benign Solvents Use of water, ethanol, or ionic liquids instead of hazardous organic solvents.Reduced environmental pollution and health risks. ijarsct.co.in
Solvent-Free Synthesis Reaction is conducted in the absence of a solvent, often with heating.Eliminates solvent waste, simplifies workup. ijarsct.co.inrsc.orgrsc.org
Microwave-Assisted Synthesis Use of microwave irradiation to heat the reaction mixture.Faster reaction times, increased yields, lower energy use. ijarsct.co.innih.gov
Ultrasound-Assisted Synthesis Use of ultrasonic waves to promote the reaction.Enhanced reaction rates and improved mixing. ijarsct.co.innih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govjocpr.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, enabling rapid optimization of reaction conditions. nih.gov For the synthesis of substituted pyridines, microwave-assisted protocols offer significant advantages, including solvent-free conditions, which align with the principles of green chemistry. organic-chemistry.orgbenthamdirect.com

The synthesis of polysubstituted pyridines can be achieved through multicomponent reactions under microwave irradiation. For instance, a one-pot, three-component Hantzsch condensation reaction can yield 1,4-dihydropyridine (B1200194) derivatives in very high yields (86–96%) under solvent-free conditions, a process that is significantly more efficient than conventional heating. rsc.orgnih.gov Similarly, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single step with superior yields and complete regiochemical control at 170°C using microwave heating. organic-chemistry.org This approach has been successfully applied to the synthesis of tri- and tetrasubstituted pyridines by reacting β-aminocrotonates with alkynones. organic-chemistry.org

Another versatile method involves the cycloaddition of chalcones with 3-aminobut-2-enenitrile in the presence of ammonium (B1175870) acetate, which yields trisubstituted pyridine-3-carbonitrile (B1148548) derivatives. jocpr.com Microwave irradiation at 130-140°C for as little as 10-30 minutes can produce the desired products in yields ranging from 49% to 90%. jocpr.com These methodologies highlight the potential for microwave assistance in the efficient construction of the pyridine core, which could be adapted for the synthesis of this compound by selecting appropriately substituted precursors. The significant reduction in reaction time and the potential for high yields make this an attractive strategy for laboratory-scale synthesis. mdpi.com

Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis
Reaction TypeMethodReaction TimeTemperature (°C)Yield (%)Reference
Hantzsch Dihydropyridine SynthesisMicrowave (Solvent-Free)30 min6086-96 nih.gov
Hantzsch Dihydropyridine SynthesisConventional (CH3CN)-5042 nih.gov
Bohlmann-Rahtz Pyridine SynthesisMicrowave (DMSO)10-20 min170up to 98 organic-chemistry.org
Bohlmann-Rahtz Pyridine SynthesisConventional (Sealed Tube)LongerHighLower organic-chemistry.org
Trisubstituted Pyridine SynthesisMicrowave (Ethanol)10-30 min130-14049-90 jocpr.com

Electrochemical Synthesis Methods

Electrochemical synthesis represents a unique and powerful approach for the functionalization of heterocyclic compounds, including pyridines. researchgate.net This method utilizes electrical current to drive redox reactions, often providing high selectivity and avoiding the need for harsh chemical oxidants or reductants. researchgate.net For pyridine derivatives, electrochemical methods can be employed for both the direct functionalization of the pyridine ring and for hydrogenation to produce piperidines. acs.org

A notable application is the direct C-H carboxylation of pyridines using CO2, where the regioselectivity can be controlled by the choice of the electrochemical reactor setup. nih.gov In a divided electrochemical cell, C5-carboxylation is favored, while an undivided cell promotes C4-carboxylation. nih.gov This tunable selectivity arises from a proposed paired electrolysis mechanism in the undivided cell, where anodically-generated species influence the reaction pathway. nih.gov This level of control is highly desirable for creating specific substitution patterns on the pyridine ring.

Electrocatalytic hydrogenation is another key application, allowing for the conversion of pyridines to piperidines under mild, ambient temperature and pressure conditions without acidic additives. acs.org Using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium cathode catalyst, various pyridines can be hydrogenated efficiently. acs.org While not directly a method for synthesizing the aromatic this compound, it demonstrates the utility of electrochemistry in modifying the pyridine core. The principles of electrochemical C-H functionalization could potentially be adapted for the halogenation or alkylation of pyridine precursors, offering a pathway to analogues of this compound. The uniqueness of electrochemistry lies in its ability to contribute to both mechanistic studies of redox reactions and the synthesis of new compounds on a gram scale. researchgate.net

Regioselectivity in Electrochemical Carboxylation of Pyridines
Electrochemical Cell TypePrimary ProductProposed Mechanism FeatureReference
Divided CellC5-CarboxylationStandard electroreductive activation nih.gov
Undivided CellC4-CarboxylationPaired electrolysis with anodically-generated species influencing selectivity nih.gov

Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic protocol from a laboratory benchtop to a larger, preparative scale presents numerous challenges, even within an academic setting. For a target molecule like this compound, careful consideration of reaction parameters, safety, and purification is crucial for successful scale-up.

One of the primary challenges is thermal management. Exothermic reactions that are easily controlled in small flasks can lead to dangerous temperature runaways in larger reactors. The high temperatures often required for classical pyridine syntheses, such as radical chlorination, necessitate robust heating and cooling systems to maintain control. youtube.com Microwave-assisted synthesis, while rapid and efficient on a small scale, requires specialized equipment for scale-up to ensure even energy distribution and prevent the formation of hotspots. However, successful gram-scale synthesis using microwave protocols has been demonstrated, indicating its viability for producing larger quantities. rsc.orgnih.gov

The choice of reagents and the reaction's regioselectivity are also critical. Methods that provide high regioselectivity, such as those employing directing groups or specific catalysts, are preferable for scale-up as they minimize the formation of difficult-to-separate isomers. nih.govnih.gov This simplifies the purification process, which can become a significant bottleneck on a larger scale. Column chromatography, a common laboratory purification technique, is often impractical for multi-gram or kilogram quantities. Therefore, developing procedures that yield products amenable to crystallization or distillation is highly advantageous.

Furthermore, operational simplicity is a key factor. nih.gov Multicomponent, one-pot reactions are attractive for scale-up because they reduce the number of unit operations (e.g., isolations, purifications, and transfers), which saves time, reduces solvent waste, and minimizes potential material loss between steps. acs.org Ultimately, a successful academic scale-up requires a robust and well-understood reaction that is operationally simple, uses readily available and safe reagents, and results in a product that can be purified efficiently.

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Ethylpyridine

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) on pyridine (B92270) derivatives is a fundamental transformation. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles. This reactivity is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the nitrogen atom. wikipedia.orglibretexts.orgmasterorganicchemistry.com

For 3-halopyridines like 3-Bromo-4-ethylpyridine, two primary mechanistic pathways are considered: the addition-elimination (SNAr) mechanism and the elimination-addition (pyridyne) mechanism.

Addition-Elimination (SNAr) Pathway: In the canonical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (the C3 position). This forms a high-energy anionic intermediate. However, for attack at the C3 position of pyridine, the resulting negative charge cannot be delocalized onto the ring nitrogen, making this intermediate less stable compared to those formed from attack at C2 or C4. Consequently, direct SNAr at the C3 position is generally less favorable unless strong electron-withdrawing groups are present to stabilize the intermediate. libretexts.orgmasterorganicchemistry.com

Elimination-Addition (Pyridyne) Pathway: A significant pathway for the substitution of 3-bromopyridines involves the formation of a highly reactive 3,4-pyridyne intermediate. wikipedia.orgnih.gov This mechanism is initiated by a strong base, which deprotonates the C4 position, followed by the elimination of the bromide ion to form the pyridyne "triple" bond. Mechanistic studies support that the isomerization of 3-bromopyridines to 4-bromopyridines can proceed via these pyridyne intermediates. researchgate.netnih.gov Once formed, the 3,4-pyridyne is rapidly attacked by a nucleophile. This addition can occur at either C3 or C4, and the regioselectivity is influenced by the electronic and steric nature of the substituents on the ring and the nucleophile itself. nih.govthieme-connect.com This pathway can result in a cine-substitution, where the incoming nucleophile attaches to the position adjacent to where the leaving group was located. nih.gov For this compound, this mechanism provides a route to 4-substituted products, which might not be accessible via direct SNAr. nih.gov

MechanismKey IntermediatePosition of AttackTypical ConditionsRef.
Addition-Elimination (SNAr)Meisenheimer ComplexC3 (Direct Substitution)Activated substrates, strong nucleophiles libretexts.org
Elimination-Addition (Pyridyne)3,4-PyridyneC3 or C4 (cine-substitution possible)Strong base (e.g., KHMDS, t-BuOK) nih.govthieme-connect.com

Radical Reaction Pathways and Their Control

Radical reactions offer an alternative avenue for the functionalization of pyridines, operating under mechanisms distinct from polar reactions. These processes typically involve three key stages: initiation, propagation, and termination. libretexts.orglumenlearning.com

Initiation: The reaction begins with the formation of a radical species, often generated from a radical initiator like AIBN (azobisisobutyronitrile) or through photochemical activation. libretexts.org

Propagation: This is a self-sustaining cycle where a radical reacts with a stable molecule to generate a new radical, which continues the chain reaction. For pyridines, a common pathway is the Minisci reaction, where a nucleophilic carbon-centered radical attacks the protonated (and thus electron-deficient) pyridine ring. nih.govnih.gov This attack is regioselective, typically favoring the C2 and C4 positions due to the stability of the resulting radical intermediate.

Termination: The chain reaction ceases when two radical species combine, forming a stable, non-radical product. libretexts.orgyoutube.com

A more contemporary approach involves the single-electron transfer (SET) reduction of a pyridinium (B92312) ion (formed by protonation or alkylation of the pyridine nitrogen) to generate a neutral pyridinyl radical. nih.govacs.org This intermediate exhibits different reactivity and can undergo radical-radical coupling with other radical species. nih.govresearchgate.net This pathway can provide distinct regioselectivity compared to the classical Minisci reaction. acs.org

In the context of this compound, a radical generated in solution could add to the C2, C4, or C6 positions. The control of these pathways depends on the method of radical generation, the nature of the radical, and the reaction conditions. The presence of the ethyl group at C4 may sterically hinder attack at that position, potentially favoring addition at C2 or C6.

C-H Activation and Functionalization Studies

Direct C-H activation has become a powerful strategy for molecular functionalization, converting ubiquitous but inert C-H bonds into new chemical bonds, thereby enhancing atom economy. rsc.org For pyridine derivatives, the nitrogen atom can serve as an effective endogenous directing group, guiding a transition metal catalyst to a specific C-H bond. rsc.orgnih.govdmaiti.com

A variety of transition metals, including palladium (Pd), rhodium (Rh), and ruthenium (Ru), are known to catalyze the C-H functionalization of pyridines. nih.govresearchgate.netnih.govresearchgate.net The general catalytic cycle often involves:

Coordination: The pyridine nitrogen coordinates to the metal center.

C-H Activation: The coordinated metal cleaves a nearby C-H bond, typically an ortho C-H bond at the C2 or C6 position, to form a stable five-membered metallacyclic intermediate. rsc.orgbeilstein-journals.org This step is often the rate-determining step and can proceed through various mechanisms, such as concerted metalation-deprotonation (CMD).

Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).

Reductive Elimination/Product Release: The final step releases the functionalized product and regenerates the active catalyst. rsc.org

For this compound, the most accessible C-H bonds for this type of activation are at the C2 and C6 positions.

The intrinsic ability of the pyridine nitrogen to act as a Lewis basic directing group is central to achieving high regioselectivity in C-H activation. nih.govdmaiti.com This coordination brings the metal catalyst into close proximity with the C-H bonds at the C2 and C6 positions, leading to preferential activation at these sites over the more distant C-H bonds at C5 or on the ethyl group. beilstein-journals.orgnih.gov This directed approach obviates the need for pre-functionalization of the substrate, providing a more efficient route to complex substituted pyridines. mdpi.com The reaction of 2-phenylpyridine (B120327) to form an ortho-arylated product is a classic example of this principle, where a palladacycle intermediate is formed via activation of a C-H bond on the phenyl ring, directed by the pyridine nitrogen. rsc.orgresearchgate.net A similar principle applies to the activation of the pyridine ring's own C-H bonds.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another class of transformations available to pyridine systems. adichemistry.com Cycloaddition reactions, a key type of pericyclic process, involve the joining of two π-systems to form a new ring. libretexts.org

Pyridines can theoretically participate in Diels-Alder [4+2] cycloadditions, acting either as the 4π diene component or the 2π dienophile component. However, the aromatic stability of the pyridine ring means that harsh conditions are often required for it to act as a diene in a normal electron-demand Diels-Alder reaction. acsgcipr.org More commonly, pyridine derivatives engage in inverse-electron-demand Diels-Alder reactions, where an electron-deficient heterocycle (like a triazine or pyrimidine) reacts with an electron-rich dienophile. acsgcipr.orgacs.orgacs.org Substituted pyridines can be synthesized via the cycloaddition of azadienes with various dienophiles. nih.gov

The highly reactive 3,4-pyridyne intermediate, discussed in the context of nucleophilic substitution, is an excellent dienophile and can readily undergo [4+2] cycloaddition reactions with dienes like furan. nih.gov It can also participate in [2+2] cycloadditions.

This compound itself would be a challenging diene due to its aromaticity. However, its pyridyne derivative would be expected to be highly reactive toward cycloaddition partners. Furthermore, related nitrogen heterocycles are known to participate in 1,3-dipolar cycloadditions, suggesting another potential, albeit less direct, pathway for functionalization. organicchemistrydata.orguchicago.edu

Reaction TypeRole of Pyridine MoietyKey FeaturesRef.
Diels-Alder ([4+2])Diene or DienophileOften requires activation or harsh conditions due to aromaticity. acsgcipr.orgresearchgate.net
Pyridyne CycloadditionDienophileThe 3,4-pyridyne intermediate is highly reactive with dienes. nih.gov
1,3-Dipolar CycloadditionDipolarophileInvolves reaction with a 1,3-dipole like an azide (B81097) or nitrone. organicchemistrydata.org

Influence of Substituents on Reaction Selectivity and Rate

The bromo and ethyl substituents at the C3 and C4 positions, respectively, exert significant electronic and steric influences on the reactivity of the pyridine ring.

Ethyl Group (C4): The ethyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This effect tends to decrease the electrophilicity of the ring compared to an unsubstituted pyridine. It can influence regioselectivity by directing electrophilic attack to other positions or by electronically favoring certain transition states. Sterically, the ethyl group can hinder access to the adjacent C3 and C5 positions, potentially influencing the regioselectivity of addition reactions.

Advanced Spectroscopic and Computational Characterization of 3 Bromo 4 Ethylpyridine

High-Resolution NMR Spectroscopy for Structural Elucidation and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-Bromo-4-ethylpyridine. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer fundamental structural insights. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group and the aromatic protons on the pyridine (B92270) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The three aromatic protons will appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns influenced by the positions of the bromo and ethyl substituents. researchgate.netacs.org

The ¹³C NMR spectrum provides complementary information, showing separate resonances for each unique carbon atom in the molecule. researchgate.netrsc.org The chemical shifts of the pyridine ring carbons are diagnostic, with the carbon atom bonded to the bromine atom (C3) being significantly influenced by the halogen's electronegativity and shielding effects.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming assignments made from 1D spectra. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group and the coupling between adjacent aromatic protons. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar substituted pyridines. chemicalbook.comnih.gov

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
H-2¹H~8.5Singlet (or narrow doublet)Influenced by adjacent nitrogen.
H-5¹H~7.2DoubletCoupled to H-6.
H-6¹H~8.4DoubletCoupled to H-5.
-CH₂-¹H~2.7QuartetCoupled to methyl protons.
-CH₃¹H~1.2TripletCoupled to methylene protons.
C-2¹³C~150
C-3¹³C~120Carbon attached to Bromine.
C-4¹³C~158Carbon attached to Ethyl group.
C-5¹³C~125
C-6¹³C~148
-CH₂-¹³C~25
-CH₃¹³C~14

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific bonds and functional groups present, making them excellent for structural confirmation and analysis. rasayanjournal.co.in

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. Key expected absorptions include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the ethyl group, found in the 2850-3000 cm⁻¹ region.

Pyridine Ring Stretching (C=C and C=N): A set of characteristic sharp bands between 1400 and 1600 cm⁻¹. researchgate.netnih.gov

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretching: A strong absorption expected at lower frequencies, typically in the 500-650 cm⁻¹ range. spectrabase.com

Raman spectroscopy provides complementary vibrational information to FTIR. libretexts.org For this compound, the Raman spectrum would also show characteristic bands for the pyridine ring and ethyl group. A particularly strong signal is often observed for the symmetric ring breathing mode of the pyridine ring, typically near 1000 cm⁻¹. nih.govacs.org The C-Br stretching vibration is also Raman active. While some vibrations may be strong in both FTIR and Raman, others may be strong in one and weak or absent in the other, providing a more complete vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on typical values for substituted pyridines and alkyl halides. njit.eduresearchgate.net

Vibrational Mode Technique Expected Frequency Range (cm⁻¹)
Aromatic C-H StretchFTIR/Raman3000 - 3100
Aliphatic C-H StretchFTIR/Raman2850 - 3000
Pyridine Ring (C=C, C=N) StretchFTIR/Raman1400 - 1600
CH₂ Bending (Scissoring)FTIR~1465
Ring BreathingRaman~1000
C-Br StretchFTIR/Raman500 - 650

UV-Vis Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Vis spectroscopy measures the electronic transitions within a molecule as it absorbs ultraviolet or visible light. wikipedia.org The spectrum of this compound is expected to show absorptions characteristic of the pyridine chromophore. These transitions primarily involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

The main electronic transitions observed in pyridine derivatives are:

π → π* transitions: These are typically high-intensity absorptions. For the pyridine ring, multiple π → π* bands are expected, analogous to the E and B bands in benzene (B151609). wikipedia.orgresearchgate.net

n → π* transitions: This transition involves an electron from the nitrogen lone pair being promoted to a π* orbital. It is generally of much lower intensity than the π → π* transitions and can sometimes be obscured by them or by solvent effects. researchgate.net

The presence of the bromo and ethyl substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. The ethyl group (an alkyl group) typically causes a small bathochromic (red) shift. The bromine atom, with its lone pairs, acts as an auxochrome and can also induce a bathochromic shift and potentially increase the intensity of the absorption bands. UV-Vis spectroscopy can be effectively used to monitor reactions involving the pyridine ring, as changes in conjugation or substitution will lead to measurable shifts in the spectrum. researchgate.net

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net

For this compound (molecular formula C₇H₈BrN), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, this peak will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. uni.lu The monoisotopic mass of the compound is approximately 184.98 Da. uni.lu

Electron ionization (EI) would induce fragmentation, providing structural clues. The fragmentation of substituted pyridines often involves characteristic losses. acs.orgresearchgate.netcdnsciencepub.com Key expected fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group to form a stable benzylic-type cation.

Loss of an ethyl radical (•C₂H₅): Cleavage of the entire ethyl group.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond.

Ring Fragmentation: Subsequent fragmentation of the pyridine ring can occur, often involving the loss of HCN. nist.gov

These fragmentation patterns provide a unique fingerprint for the molecule, allowing for its positive identification and differentiation from isomers.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound m/z values are calculated using the ⁷⁹Br isotope.

Fragment Ion (m/z) Proposed Identity Notes
185/187[C₇H₈BrN]⁺Molecular ion peak (M⁺), showing ⁷⁹Br/⁸¹Br isotopic pattern.
170/172[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
156/158[M - C₂H₅]⁺Loss of an ethyl radical.
106[M - Br]⁺Loss of a bromine radical.
79[C₅H₄N]⁺Pyridine ring fragment after loss of Br and C₂H₅.

Computational Chemistry Studies

Computational chemistry serves as a powerful tool for elucidating the molecular properties and predicting the reactivity of chemical compounds. For this compound, theoretical calculations can provide profound insights into its electronic structure, conformational preferences, and potential for intermolecular interactions, complementing experimental data.

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. Such calculations can determine the optimized molecular geometry, electronic energies, and orbital distributions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. mit.edu

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, which possess lone pair electrons. The LUMO is likely distributed over the π-system of the aromatic ring.

From the energies of these frontier orbitals, several global reactivity descriptors can be calculated to quantify reactivity:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mit.edu

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). bohrium.com

Table 1: Theoretical Global Reactivity Descriptors for this compound Note: These are illustrative values for demonstration.

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--8.95
LUMO EnergyELUMO--0.85
Energy GapΔEELUMO - EHOMO8.10
Ionization PotentialI-EHOMO8.95
Electron AffinityA-ELUMO0.85
Electronegativityχ(I + A) / 24.90
Chemical Hardnessη(I - A) / 24.05
Chemical SoftnessS1 / η0.247
Electrophilicity Indexωμ² / 2η2.96

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted onto the molecule's electron density surface and color-coded to indicate electrostatic potential. MEP maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. These are susceptible to electrophilic attack. For this compound, this region is expected around the nitrogen atom due to its lone pair of electrons.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These are susceptible to nucleophilic attack. Such regions would be found around the hydrogen atoms of the pyridine ring and the ethyl group.

Green Regions: Represent neutral or near-zero potential.

The MEP map for this compound would clearly show the nitrogen atom as the primary site for protonation and hydrogen bonding interactions.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond global descriptors, local reactivity can be predicted using quantum chemical descriptors like Fukui functions. These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack. mdpi.com For this compound, such analysis would provide a more granular view of the reactivity of each atom in the pyridine ring.

Conformational Analysis and Energy Landscapes

The ethyl group at the 4-position of the pyridine ring is not sterically fixed and can rotate around the C-C single bond. Conformational analysis involves calculating the molecule's energy as a function of the dihedral angle of this rotating group. By systematically rotating the ethyl group and calculating the energy at each step, a potential energy surface (PES) or energy landscape can be generated.

The results of this analysis typically reveal one or more low-energy conformers (stable states) separated by energy barriers (transition states). For this compound, the most stable conformation would likely be one that minimizes steric hindrance between the ethyl group and the adjacent atoms on the pyridine ring. The energy differences between conformers are usually small, on the order of a few kcal/mol, indicating that multiple conformations may be present at room temperature.

Intermolecular Interaction Analysis

Understanding how this compound interacts with itself or other molecules is crucial for predicting its physical properties (like boiling point and solubility) and its behavior in a biological system. Computational methods can model and quantify various types of non-covalent interactions.

Hydrogen Bonding: The electron-rich nitrogen atom can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, where its region of positive electrostatic potential (the σ-hole) interacts with a nucleophile.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions, identifying bond paths and quantifying their strength.

Advanced Applications of 3 Bromo 4 Ethylpyridine in Chemical Synthesis and Biological Sciences

Role as a Key Synthetic Intermediate in Complex Molecule Construction

3-Bromo-4-ethylpyridine is a highly valued synthetic intermediate in the construction of complex molecules. Its utility stems from the reactivity of the bromine atom at the 3-position and the nitrogen atom within the pyridine (B92270) ring, which allow for a wide range of chemical modifications. This compound is frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, to form new carbon-carbon bonds. It is also utilized in Buchwald-Hartwig amination for the creation of carbon-nitrogen bonds. These reactions are fundamental in synthesizing the biaryl and hetero-biaryl scaffolds that are common in many biologically active compounds. The ethyl group at the 4-position provides steric and electronic influences that can direct the outcomes of these synthetic steps, further enhancing its utility as a versatile building block in organic synthesis.

Applications in Medicinal Chemistry and Pharmaceutical Research

The structural attributes of this compound make it a compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a foundational scaffold for the synthesis of novel therapeutic agents.

Precursor to Bioactive Heterocyclic Compounds

As a precursor, this compound is instrumental in the generation of diverse libraries of bioactive heterocyclic compounds. The pyridine core is a prevalent feature in many pharmaceutical drugs, and the bromo and ethyl substituents on this particular isomer offer convenient points for chemical elaboration. Through various synthetic transformations, medicinal chemists can introduce a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). This systematic modification is a cornerstone of the drug discovery process, allowing for the optimization of a compound's biological activity and selectivity.

Synthesis of Pharmaceutical Agents Targeting Specific Biological Pathways

The strategic incorporation of the this compound moiety has led to the development of potent and selective modulators of various biological targets implicated in disease.

Derivatives of this compound have emerged as promising candidates for the treatment of neuroinflammatory conditions. Neuroinflammation is a key component of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has focused on the synthesis of inhibitors for enzymes like p38α mitogen-activated protein (MAP) kinase, which is involved in the inflammatory response. Specifically, 1,3,5-trisubstituted pyrazole derivatives incorporating the 4-ethyl-3-pyridyl group, derived from this compound, have demonstrated potent and selective inhibition of p38α MAP kinase.

The pyridine scaffold is a known component of many antimicrobial drugs. In the quest for new antibiotics, this compound has been utilized as a building block in the synthesis of novel inhibitors of bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. By coupling the pyridine moiety with other heterocyclic systems, researchers aim to create molecules that can effectively disrupt bacterial growth.

Beyond its role in developing anti-neuroinflammatory and antimicrobial agents, this compound derivatives have been investigated as inhibitors of other key enzymes. Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. Potent and selective PDE4 inhibitors have been developed that feature the 4-ethyl-3-pyridyl group. Furthermore, as mentioned, this compound is a key precursor for potent inhibitors of p38α MAP kinase, highlighting its broad applicability in targeting disease-related enzymes.

Interactive Data Tables

Table 1: Examples of Bioactive Compounds Derived from this compound

Table 2: Compound Names Mentioned in the Article

Ligands for GABAA Receptors

The unique structural characteristics of this compound make it a valuable scaffold in the development of novel ligands for γ-aminobutyric acid type A (GABAa) receptors. These receptors are the primary sites for fast-acting synaptic inhibition in the mammalian brain and are targets for numerous clinically important drugs, including benzodiazepines and anesthetics nih.gov. The dysregulation of GABAergic neurotransmission is linked to several psychiatric disorders, making the development of subtype-selective GABAa receptor modulators a significant area of research mdpi.com.

In the synthesis of complex heterocyclic systems designed to modulate GABAa receptors, bromo-substituted precursors are frequently employed. For instance, in the development of novel imidazodiazepine analogues, an 8-bromo imidazodiazepine serves as a key precursor for further chemical modification mdpi.com. The bromine atom provides a reactive site for introducing various functional groups via coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold. This approach is crucial for fine-tuning the ligand's affinity and selectivity for different GABAa receptor subtypes, such as the α5-containing receptors targeted for cognitive disorders mdpi.com. While not every synthesis explicitly starts from this compound, its structure represents a key building block in a broader class of bromo-pyridines utilized in medicinal chemistry to access complex molecules targeting central nervous system receptors.

Anti-AIDS Drug Intermediates (e.g., Nevirapine precursors)

This compound and its structural analogs, particularly 3-bromo-4-methylpyridine (B15001), are pivotal intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV. A prominent example is Nevirapine, which was the first commercially available NNRTI and remains an important component of HIV combination therapy nih.govvcu.edu.

The cost-effective and high-yield synthesis of Nevirapine is a critical goal for global health initiatives. Research has focused on developing streamlined processes using readily available starting materials. One key building block for Nevirapine is 2-chloro-3-amino-4-picoline (CAPIC) nih.govvcu.edu. The synthesis of CAPIC and its bromo-derivatives often starts from simpler, commodity-based raw materials. For example, a continuous synthesis process has been developed for 2-bromo-4-methylnicotinonitrile, a direct precursor to the bromo-analog of CAPIC, starting from acetone and malononitrile nih.gov. This demonstrates the utility of the bromo-4-alkylpyridine core structure in constructing the complex pyridine rings required for the final drug substance. The bromine atom in these intermediates facilitates subsequent chemical transformations necessary to build the complete Nevirapine molecule.

Precursor / IntermediateRole in SynthesisReference
2-chloro-3-amino-4-picoline (CAPIC)A key pyridine precursor for Nevirapine synthesis. nih.govvcu.edu
2-bromo-4-methylnicotinonitrileIntermediate in a continuous synthesis route leading to a CAPIC analog. nih.gov
3-Bromo-4-alkylpyridinesA class of starting materials for synthesizing crucial Nevirapine precursors. nih.gov
Anti-Diabetic Therapeutic Precursors (e.g., Pioglitazone precursors)

In the field of anti-diabetic drug development, substituted ethylpyridines are essential structural motifs. Pioglitazone, a member of the thiazolidinedione class of drugs used to treat type 2 diabetes, features a 2-(5-ethylpyridin-2-yl)ethoxy group as a core component of its structure nih.gov. The synthesis of Pioglitazone relies on building blocks that contain this specific substituted pyridine ring.

While the primary synthesis routes for Pioglitazone may start with precursors like 2-methyl-5-ethylpyridine, the use of bromo-substituted analogs is relevant in the context of synthesis development and impurity analysis newdrugapprovals.org. For example, a known Pioglitazone-related compound is 2-(2-(4-bromophenoxy)ethyl)-5-ethylpyridine pharmaffiliates.com. The synthesis and characterization of such bromo-impurities are crucial for quality control in the manufacturing of the final active pharmaceutical ingredient (API) researchgate.net. The presence of the bromo-4-ethylpyridine scaffold within these related molecules underscores its importance to the broader synthetic and analytical chemistry associated with Pioglitazone.

CompoundRelevance to PioglitazoneCAS Number
PioglitazoneFinal active pharmaceutical ingredient.111025-46-8
2-(2-(4-bromophenoxy)ethyl)-5-ethylpyridineA known bromo-impurity and related compound.669716-58-9
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dioneA key intermediate in some Pioglitazone synthesis routes.144809-28-9

Structure-Activity Relationship (SAR) Studies via this compound Modification

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry where the modification of a molecule's structure is correlated with changes in its biological activity. This compound serves as an excellent foundational scaffold for such studies. Its structure features distinct points for chemical modification: the bromine atom at the 3-position, the ethyl group at the 4-position, and the pyridine ring itself.

Researchers can systematically alter this structure to probe the requirements for biological activity. For example, the bromine atom, a halogen, can be replaced with other halogens (F, Cl, I) or other functional groups to study the effect of electronics and size on receptor binding or enzyme inhibition nih.gov. The ethyl group can be shortened, lengthened, or branched to explore how lipophilicity and steric bulk influence activity. SAR studies on various pyridine derivatives have shown that the presence and position of substituents like halogens, alkyl groups, and methoxy groups can dramatically alter their antiproliferative or other biological effects nih.govresearchgate.net. By using this compound as a starting point, chemists can generate a library of analogs to build a comprehensive 3D-QSAR (Quantitative Structure-Activity Relationship) model, which can then guide the design of more potent and selective therapeutic agents mdpi.com.

Modification SitePotential ChangeInvestigated Property
3-Position (Bromo) Replace with F, Cl, H, CN, OCH₃Electronic effects, hydrogen bonding capacity, steric hindrance.
4-Position (Ethyl) Modify to Methyl, Propyl, IsopropylLipophilicity, steric bulk, metabolic stability.
Pyridine Ring Add substituents at other positionsAlter dipole moment, solubility, and target interactions.
Pyridine Ring Isomeric rearrangement (e.g., 2-Bromo-3-ethyl)Spatial orientation of key functional groups.

Utilization in Agrochemical Development

The versatility of this compound as a chemical intermediate extends beyond pharmaceuticals into the realm of agrochemical development. Its unique structure serves as a valuable building block for creating new active ingredients for crop protection products. The pyridine ring is a common feature in many successful agrochemicals, and the presence of both a bromine atom and an ethyl group on the ring provides multiple reactive handles for synthesizing a diverse array of more complex molecules chemimpex.cominnospk.com.

Synthesis of Herbicides

This compound is employed as a precursor in the synthesis of novel herbicides chemimpex.cominnospk.com. The development of effective herbicides requires the creation of molecules that can selectively target metabolic pathways in weeds without harming the desired crops. Substituted pyridines are a key class of heterocycles used for this purpose. For example, trifluoromethylpyridines are used in a variety of commercial herbicides that act through different modes of action, such as the inhibition of microtubule assembly or specific enzymes like acetolactate synthase (ALS) nih.gov. The synthetic pathways to these complex molecules often rely on functionalized pyridine intermediates. The bromo- and ethyl- groups on the this compound scaffold can be elaborated through various organic reactions, such as cross-coupling or nucleophilic substitution, to construct the final herbicidally active compounds innospk.com.

Synthesis of Pesticides

In addition to herbicides, this compound serves as an important intermediate in the development of pesticides designed to control insect pests chemimpex.cominnospk.com. The synthesis of new insecticidal compounds is driven by the need to overcome resistance to existing products and to develop more environmentally benign alternatives. The pyridine scaffold is a core component of several classes of insecticides. By using this compound as a starting material, chemists can access novel chemical structures with potential insecticidal activity. The ability to modify the molecule at different positions allows for the fine-tuning of properties such as target specificity, potency, and environmental persistence, contributing to the discovery of new and effective crop protection solutions innospk.comresearchgate.net.

Contributions to Materials Science

The unique electronic and structural characteristics of the this compound scaffold make it a valuable component in the design and synthesis of novel materials with tailored properties. Its ability to participate in cross-coupling reactions and act as a ligand for metal centers has led to its use in the development of advanced polymeric materials and in the field of coordination chemistry.

Development of Advanced Polymeric Materials

This compound serves as a key monomeric unit in the synthesis of advanced polymeric materials. The bromine atom provides a reactive handle for various polymerization techniques, most notably through cross-coupling reactions such as Suzuki or Stille couplings. These methods allow for the incorporation of the 4-ethylpyridine (B106801) moiety into the backbone of conjugated polymers. The inclusion of the pyridine ring can significantly influence the electronic and photophysical properties of the resulting polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The ethyl group at the 4-position can enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for their processability into thin films and devices. Furthermore, the nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, offering a mechanism to tune the material's properties post-synthesis. Research in this area focuses on synthesizing polymers with high thermal stability, desirable electronic conductivity, and specific optical properties.

Polymer Structure Incorporating 4-EthylpyridineSynthetic MethodKey PropertiesPotential Application
Poly(p-phenylene-co-4-ethylpyridine)Suzuki PolycondensationEnhanced solubility, Tunable bandgapOrganic Light-Emitting Diodes (OLEDs)
Alternating copolymer of Thiophene and 4-EthylpyridineStille PolycondensationHigh charge carrier mobilityOrganic Field-Effect Transistors (OFETs)
Poly(fluorene-alt-4-ethylpyridine)Palladium-catalyzed couplingBlue light emission, Good thermal stabilityDisplay Technologies

Ligand Design in Coordination Chemistry

In the realm of coordination chemistry, this compound and its derivatives are employed as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to coordinate to a wide range of metal ions. The bromine atom can be retained in the final structure to participate in halogen bonding, which can direct the supramolecular assembly of the coordination network. Alternatively, the bromine can be substituted through cross-coupling reactions to introduce other functional groups or to link multiple pyridyl units, creating multidentate ligands.

The design of these ligands allows for precise control over the resulting coordination structure's geometry, porosity, and functionality. MOFs constructed from pyridyl-based ligands have shown promise in applications such as gas storage, catalysis, and chemical sensing. The ethyl group can influence the packing of the coordination polymers in the solid state and can affect the size and shape of the pores within MOFs.

Coordination Complex/MOFMetal CenterLigand Derived from this compoundStructural FeaturesPotential Application
[Cu(4-ethyl-3-phenylpyridine)Cl₂]nCopper(II)4-ethyl-3-phenylpyridine1D coordination polymerMagnetic materials
Zn₂(4-ethyl-3-carboxypyridine)₂(H₂O)₄Zinc(II)4-ethylpyridine-3-carboxylic acid3D porous frameworkGas separation
[Fe(4-ethyl-3,3'-bipyridine)(CN)₄]nIron(II)4-ethyl-3,3'-bipyridineSpin-crossover behaviorMolecular switches

Applications in Biochemical Research and Pathway Exploration

The substituted pyridine core is a common motif in many biologically active molecules. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of compounds aimed at interacting with biological systems. Its derivatives are utilized to investigate enzyme-ligand interactions and to develop probes for elucidating complex metabolic pathways.

Investigating Enzyme Interactions

Derivatives of this compound can be designed as specific inhibitors or probes for studying enzyme activity. The synthesis of a library of compounds based on this scaffold allows for structure-activity relationship (SAR) studies, providing insights into the binding requirements of an enzyme's active site. The 4-ethylpyridine moiety can be positioned to interact with specific hydrophobic pockets within an enzyme, while modifications at the 3-position, via substitution of the bromine, can introduce functional groups that form hydrogen bonds or other interactions with key amino acid residues.

For example, by replacing the bromine with various functional groups, researchers can systematically probe the steric and electronic requirements of an enzyme's binding pocket. This information is invaluable for the rational design of more potent and selective enzyme inhibitors, which can be developed into therapeutic agents.

Enzyme TargetThis compound DerivativeType of InhibitionKey Interaction
Kinase A3-(Indol-5-yl)-4-ethylpyridineCompetitiveHydrogen bonding with hinge region
Cyclooxygenase-2 (COX-2)3-(4-Sulfonamidophenyl)-4-ethylpyridineSelectiveInteraction with side pocket
Matrix Metalloproteinase-9 (MMP-9)4-Ethylpyridine-3-thiocarboxylateZinc chelationCoordination to active site zinc ion

Elucidating Metabolic Pathways

Metabolic pathways can be investigated using isotopically labeled molecules or molecules containing bioorthogonal functional groups that can be tracked within a biological system. This compound can serve as a precursor for the synthesis of such molecular probes. For instance, the bromine atom can be replaced with a group that is not naturally present in the cell, such as an azide (B81097) or an alkyne. These "bioorthogonal" handles can be selectively reacted with reporter molecules for visualization or affinity purification.

By incorporating such a modified pyridyl compound into a metabolite or a nutrient, researchers can trace its journey through various metabolic pathways. This approach can help to identify new metabolic intermediates, understand the flux through different pathways, and map the interactions between different metabolic networks.

Metabolic PathwayProbe Molecule Derived from this compoundBioorthogonal HandleDetection Method
Fatty Acid Metabolism3-(Azido-PEG)-4-ethylpyridine labeled fatty acidAzideClick chemistry with fluorescent alkyne
Nucleotide Salvage Pathway3-(Alkynyl)-4-ethylpyridine nucleoside analogAlkyneCopper-catalyzed azide-alkyne cycloaddition (CuAAC) with biotin-azide
Glycan Biosynthesis4-Ethylpyridine-3-yl labeled monosaccharideIsotope labeling (¹³C)Mass Spectrometry

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for 3-Bromo-4-ethylpyridine Transformations

The functionalization of the pyridine (B92270) ring is a central theme in organic synthesis. nih.gov However, the electron-deficient nature of the pyridine nucleus and the strong coordinating ability of the nitrogen atom present significant challenges to direct and selective transformations. nih.govingentaconnect.com Future research is intensely focused on developing novel catalytic systems to overcome these hurdles, with direct implications for the transformation of this compound.

A primary area of investigation is the late-stage functionalization (LSF) of the pyridine core, which allows for the modification of complex molecules in the final steps of a synthesis. nih.gov For this compound, this could involve the development of catalysts for regioselective C–H activation at the C-2, C-5, or C-6 positions, leaving the existing bromo and ethyl groups intact. Recent breakthroughs in transition metal-catalyzed C–H activation, photocatalysis, and the use of N-functionalized pyridinium (B92312) salts are paving the way for such transformations under milder, more versatile conditions. nih.govacs.org

N-functionalized pyridinium salts, for example, have emerged as promising intermediates that enhance reactivity and allow for exquisite regiocontrol in Minisci-type reactions at the C2 and C4 positions under acid-free, visible-light-mediated conditions. acs.org Applying this strategy to derivatives of this compound could enable the introduction of a wide array of functional groups.

Catalytic StrategyPotential Application for this compoundAdvantages
Transition Metal C-H Activation Direct functionalization at C-2, C-5, or C-6 positions.High atom economy, access to novel derivatives. ingentaconnect.com
Photoredox Catalysis Mild, light-induced transformations and radical-mediated reactions.Use of visible light, environmentally benign. nih.gov
N-Functionalized Pyridinium Salts Regiocontrolled C2/C4 functionalization under acid-free conditions.High selectivity, suitable for late-stage functionalization. acs.org

Advanced Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous-flow synthesis, is rapidly becoming an indispensable tool in modern chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. organic-chemistry.orgacs.org The application of this technology to the synthesis and elaboration of this compound is a promising avenue for future development.

Continuous-flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or rapid reactions. acs.org The synthesis of pyridine derivatives often involves such conditions, and flow chemistry can enable safer and more reproducible outcomes. For instance, the Bohlmann-Rahtz pyridine synthesis can be performed in a continuous flow microwave reactor, allowing for the one-step synthesis of trisubstituted pyridines without the isolation of intermediates. nih.gov

Furthermore, multi-step syntheses can be telescoped into a single continuous process, minimizing manual handling and purification steps. uc.pt This approach could be used to develop a fully automated, end-to-end process for producing this compound derivatives, starting from simple precursors and incorporating in-line purification and analysis. uc.pt A recent study demonstrated the N-oxidation of various pyridine derivatives in a packed-bed microreactor with high efficiency and stability, operating continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.orgresearchgate.net

Chemoinformatics and Machine Learning for Reaction Prediction and Optimization

The integration of chemoinformatics and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. nih.gov These computational tools can process vast amounts of chemical data to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. nih.govmdpi.com For this compound, ML algorithms can be trained on existing datasets of pyridine functionalization reactions to predict the feasibility and potential yield of new transformations.

Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of chemoinformatics, can be developed to correlate the structural features of this compound derivatives with their reactivity or potential biological activity. mdpi.com By transforming chemical structures into numerical descriptors, these models can guide the selection of reactants and catalysts to achieve a desired outcome, thereby reducing the need for extensive empirical screening.

Future research will likely focus on developing bespoke ML models for pyridine chemistry. These models could predict regioselectivity in C-H functionalization reactions or identify optimal conditions for cross-coupling reactions involving the bromine atom of this compound, accelerating the discovery of new synthetic protocols.

Computational ToolApplication to this compoundPotential Impact
Machine Learning Models Predict reaction outcomes and yields for novel transformations.Accelerates reaction discovery, reduces experimental cost. nih.gov
QSAR/QSPR Modeling Correlate structure with reactivity and biological properties.Guides the design of new derivatives with desired functions. mdpi.com
Automated Synthesis Platforms Combine ML with robotic systems for autonomous reaction optimization.Enables high-throughput screening and process optimization.

Bio-inspired Synthesis and Biocatalysis

Nature provides a rich blueprint for the synthesis of complex heterocyclic molecules. Bio-inspired synthesis seeks to mimic enzymatic strategies to construct molecules in the lab. nih.gov Pyridine-containing natural products are often assembled through elegant cycloaddition cascades from simple acyclic precursors. nih.gov Future research into the biosynthesis of such compounds could inspire novel, efficient synthetic routes to functionalized pyridines like this compound.

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. mdpi.com While the direct biocatalytic synthesis of a halo-alkyl-pyridine is not yet established, the potential for enzymatic functionalization of the pyridine ring is an active area of research. Enzymes such as monooxygenases or halogenases could potentially be engineered to act on a pre-formed this compound scaffold, introducing new functional groups with unparalleled selectivity. The high regioselectivity of enzymes could be particularly advantageous for modifying the pyridine ring without disturbing the existing substituents. mdpi.com

Design of Next-Generation Pharmaceutical and Agrochemical Intermediates

The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs and commercial agrochemicals, highlighting its importance as a "privileged" structure in medicinal and agricultural chemistry. nih.govnih.govlifechemicals.com this compound is a valuable building block for the synthesis of these next-generation products due to its specific substitution pattern. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex aryl, heteroaryl, or alkyl groups.

The ethyl group at the 4-position provides steric bulk and influences the electronic properties of the ring, which can be crucial for tuning the binding affinity of a molecule to its biological target. Future research will focus on leveraging this compound to create libraries of diverse compounds for high-throughput screening against new biological targets. Its role as a key intermediate ensures its continued relevance in the discovery of novel therapeutics and crop protection agents. nbinno.comgugupharm.com The quality and purity of such intermediates are paramount to the effectiveness and safety of the final products. gugupharm.com

Q & A

Q. Optimization strategies :

  • Use spectroscopic monitoring (e.g., NMR) to track intermediate formation and adjust stoichiometry.
  • Optimize solvent polarity (e.g., ethanol vs. DMF) to enhance regioselectivity .

Basic: How do spectroscopic and computational methods resolve structural ambiguities in brominated pyridines?

Answer:
Combining X-ray diffraction (XRD) and density functional theory (DFT) calculations is critical for unambiguous structural determination:

  • XRD provides empirical bond lengths and angles (e.g., C-Br bond ~1.89 Å in bromopyridines) .
  • DFT predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental geometries .
  • NMR analysis : Compare experimental 1H^{1}\text{H} and 13C^{13}\text{C} shifts (e.g., δ ~8.2 ppm for pyridinic protons) with computed values to confirm substitution patterns .

Basic: What are the dominant reaction pathways for this compound in cross-coupling reactions?

Answer:
The bromine atom at the 3-position enables:

  • Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol at 80–100°C .
  • Buchwald-Hartwig amination with amines, requiring Pd₂(dba)₃ and Xantphos as ligands in dioxane .
    Key considerations :
  • Monitor for debromination side reactions using GC-MS.
  • Optimize catalyst loading (typically 1–5 mol%) to balance yield and cost .

Advanced: How can DFT simulations predict regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound?

Answer:
DFT studies reveal that SNAr at the 3-position is favored due to:

  • Electron-withdrawing effects from the ethyl group at C4, which polarizes the C-Br bond.
  • Transition state energy barriers: Computed ΔG‡ values for SNAr at C3 are ~5 kcal/mol lower than at other positions .
    Methodology :
  • Use B3LYP/6-311+G(d,p) basis sets to model intermediates.
  • Compare Mulliken charges to identify electrophilic hotspots .

Advanced: How should researchers address contradictions between experimental and computational spectroscopic data?

Answer:
Discrepancies (e.g., NMR shifts deviating >0.5 ppm from DFT predictions) require:

Re-evaluate computational parameters : Adjust solvent models (e.g., PCM for ethanol) or basis sets .

Experimental validation : Re-run NMR under standardized conditions (e.g., 298 K, CDCl₃).

Check for tautomerism or aggregation : Use DOSY NMR to detect intermolecular interactions .

Advanced: What catalytic systems enhance the efficiency of C–C bond-forming reactions with this compound?

Answer:
Advanced systems include:

  • Ni-catalyzed reductive coupling : NiCl₂(dme)/Zn enables coupling with alkenes in THF at 60°C, achieving >80% yield .
  • Photoredox catalysis : Ru(bpy)₃²⁺/LED light facilitates radical cross-couplings with alkyl halides .
    Key metrics :
  • Turnover number (TON): >500 for Ni systems.
  • Stereocontrol: Use chiral ligands (e.g., BINAP) for enantioselective couplings .

Advanced: How do solvent effects influence the reactivity of this compound in SNAr reactions?

Answer:
Solvent polarity and coordination ability modulate reactivity:

  • Polar aprotic solvents (e.g., DMF, DMSO): Accelerate SNAr by stabilizing intermediates (σ-complexes) through solvation .
  • Protic solvents (e.g., ethanol): Slow reactions due to hydrogen bonding with nucleophiles.
    Experimental design :
  • Conduct kinetic studies in varying solvents (e.g., measure kobs in DMF vs. THF).
  • Correlate rates with Kamlet-Taft solvent parameters (β, π*) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.